2-Amino-2-(3-methylphenyl)ethan-1-ol
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Overview
Description
“2-Amino-2-(3-methylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1179634-13-9 and a molecular weight of 151.21 . It has a linear formula of C9H13NO . The compound is solid in physical form .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 151.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
DNA Interaction and Docking Studies
Kurt, Temel, Atlan, and Kaya (2020) conducted a study where novel Schiff base ligands derived from reactions involving compounds similar to 2-Amino-2-(3-methylphenyl)ethan-1-ol were synthesized. They investigated the DNA binding properties of these ligands and their metal complexes, finding that the ligands and copper complex showed DNA binding activity. This suggests potential applications in the field of drug development (Kurt et al., 2020).
Synthesis of Complexes and Catalytic Activities
Pattanayak et al. (2015) researched Ruthenium and Palladium complexes incorporating amino-azo-phenol ligands, similar in structure to this compound. They explored the synthesis and catalytic activities of these complexes, contributing to the understanding of their potential in catalysis and material science (Pattanayak et al., 2015).
Antitumor Activity
Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, related to this compound, to explore their antitumor activity. They found that these compounds displayed promising results, indicating potential applications in cancer research and treatment (Isakhanyan et al., 2016).
Enantioselective Synthesis
Lee et al. (2007) investigated the Ir-catalyzed allylic amination and ring-closing metathesis as a route to synthesize cyclic beta-amino alcohol derivatives. This study provides insight into the potential use of compounds like this compound in enantioselective synthesis, which is crucial in the development of asymmetric catalysts (Lee et al., 2007).
Synthesis of Pt(II) Complexes
Baran, Kaya, and Turkyilmaz (2012) synthesized and characterized Pt(II) complexes of polydentate ligands, including those similar to this compound. Their research contributes to the development of new materials with potential applications in catalysis and material science (Baran et al., 2012).
Synthesis of Amino Alcohols
Sadigov et al. (2020) synthesized 2-Aminocyclododecan-1-ol and related compounds, demonstrating the potential of these amino alcohols in organic synthesis and possibly in pharmaceutical applications (Sadigov et al., 2020).
Synthesis of Electroluminescent Materials
Shu, Wang, Zhang, and Chen (2017) explored the electroluminescent properties of PtAg2 acetylide complexes supported with tetraphosphine, which are related to the structure of this compound. Their findings contribute to the development of new materials for use in organic light-emitting diodes (OLEDs) (Shu et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Cellular Effects
The effects of 2-Amino-2-(m-tolyl)ethanol on various types of cells and cellular processes are currently under investigation. It is believed that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-2-(m-tolyl)ethanol is not fully understood. It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-2-(3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLTGSKFNJQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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